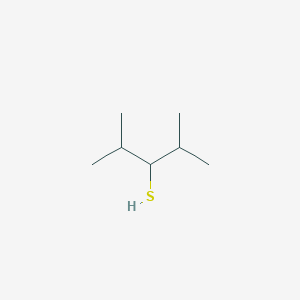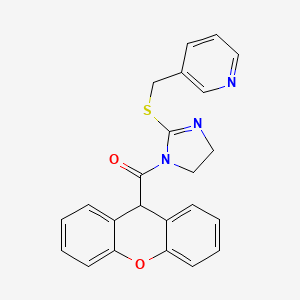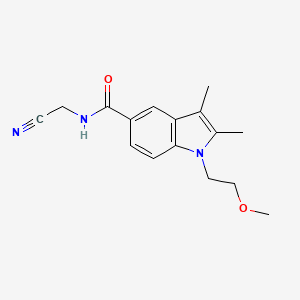
2,4-Dimethylpentane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylpentane-3-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct odor, which is typical of thiols. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpentane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylpentan-3-one with hydrogen sulfide in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: In industrial settings, this compound is often produced through the alkylation of isobutane with propylene, followed by thiolation. This method allows for large-scale production and is cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpentane-3-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to its corresponding alkane.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylpentane-3-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Thiols play a role in biological systems, and this compound can be used to study thiol-based biochemical processes.
Industry: Used in the production of polymers and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpentane-3-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This property makes it useful in catalysis and as a ligand in coordination chemistry. The thiol group can also undergo redox reactions, making it a versatile compound in various chemical processes.
Comparison with Similar Compounds
- 2-Methylpentane-3-thiol
- 3,3-Dimethylpentane-1-thiol
- 2,4-Dimethylhexane-3-thiol
Comparison: 2,4-Dimethylpentane-3-thiol is unique due to its specific branching and the position of the thiol group. This structure imparts distinct chemical and physical properties compared to its isomers. For example, the branching can affect its boiling point, solubility, and reactivity. The position of the thiol group also influences its ability to participate in specific chemical reactions.
Properties
IUPAC Name |
2,4-dimethylpentane-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-5(2)7(8)6(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRMRLSGGXXEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2457543.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2457545.png)

![(2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile](/img/structure/B2457548.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2457551.png)
![3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2457553.png)


![N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457559.png)
![(E)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2457562.png)
![N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2457563.png)


